molecular formula C17H22O2 B1662686 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 35482-50-9

5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Cat. No. B1662686
CAS RN: 35482-50-9
M. Wt: 258.35 g/mol
InChI Key: GKVOVXWEBSQJPA-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” is also known as Cannabidiorcol (CBDO, CBD-C1, O-1821). It is related to cannabidiol, with the pentyl side chain shortened to a methyl group . It has low affinity for cannabinoid receptors (CBs) and is an agonist of the transient receptor potential channel (TRP channel), through which it produces anti-inflammatory effects .


Molecular Structure Analysis

The chemical structure of this compound was determined in 1963 . The current IUPAC preferred terminology is 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 258.355, a density of 1.1±0.1 g/cm3, a boiling point of 414.3±45.0 °C at 760 mmHg, and a flash point of 192.3±23.3 °C .

Scientific Research Applications

Neurochemical and Blood Pressure Regulation

Direct activation of the endocannabinoid receptor G protein-coupled receptor 18 (GPR18) in the rostral ventrolateral medulla (RVLM) of conscious rats using a compound structurally similar to 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol has shown elevation in local nitric oxide (NO) and adiponectin (ADN) levels. This leads to a reduction in oxidative stress and blood pressure, indicating potential applications in neurochemical regulation and hypertension management (Penumarti & Abdel‐Rahman, 2014).

Antimycobacterial Activity

Research on Foeniculum vulgare var dulce has identified compounds including 1,3-benzenediol, which shares a structural similarity with the chemical . These compounds demonstrated antimycobacterial activity against strains of Mycobacterium tuberculosis. This suggests possible applications of such compounds in the development of antimycobacterial agents (Esquivel-Ferriño et al., 2012).

Vasorelaxation Mechanisms

A study on the vasorelaxation mechanisms induced by a cannabinoid analogue found that it partly involves an endothelium-dependent pathway. This pathway is sensitive to antagonists but distinct from classical cannabinoid receptors, suggesting a role in cardiovascular regulation (Al Suleimani, Al Mahruqi, & Hiley, 2015).

Cardioprotection in Diabetic Rats

Chronic GPR18 activation by a compound structurally similar to 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol has been shown to improve myocardial redox status and function in diabetic rats. This indicates its potential in alleviating cardiovascular anomalies associated with diabetes (Matouk et al., 2018).

Corrosion Inhibition

The structural framework of this compound suggests its potential application in corrosion inhibition. Studies on similar compounds have shown effective corrosion inhibition on mild steel in acidic environments, indicating its utility in industrial applications (Ammal, Prajila, & Joseph, 2018).

Future Directions

The future directions of research on this compound could involve further exploration of its anti-inflammatory effects and its potential role in promoting tumorigenesis. This could lead to a better understanding of its therapeutic potential for diseases associated with oxidative stress .

properties

IUPAC Name

5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVOVXWEBSQJPA-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabidiorcol

CAS RN

35482-50-9
Record name Cannabidiorcol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANNABIDIORCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 2
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 3
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 4
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 5
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 6
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.